5-(tert-Butyl) 2-methyl 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate is a complex organic compound belonging to the class of tetrahydroimidazo derivatives. This compound features a unique bicyclic structure that incorporates nitrogen atoms within its rings, providing it with potential biological activity and applications in medicinal chemistry. The presence of the tert-butyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.
The compound can be synthesized through various methods involving the reaction of related precursors. Its structure suggests potential applications in pharmaceuticals, particularly in targeting specific biological pathways.
This compound is classified as a bicyclic heterocyclic organic compound. It is specifically categorized under imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
The synthesis of 5-(tert-Butyl) 2-methyl 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate typically involves multi-step synthetic routes. One common method includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Techniques such as chromatography are employed for purification.
The compound can participate in various chemical reactions typical for heterocycles:
Reactions are often optimized using catalysts or specific reagents to enhance yields and selectivity. For instance, palladium-catalyzed cross-coupling reactions may be employed for functionalization.
The mechanism of action for compounds like 5-(tert-Butyl) 2-methyl 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate is primarily linked to their interaction with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that related compounds can inhibit specific enzymes or modulate receptor activity (e.g., PD-L1 interactions), which may lead to therapeutic effects in cancer treatment by enhancing immune responses.
The compound's unique structure allows it to be explored for various applications:
The retrosynthetic deconstruction of 5-(tert-Butyl) 2-methyl 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate (CAS: 2116240-24-3, MW: 295.33 g/mol) reveals critical strategic bond disconnections that enable efficient synthetic planning [1] [2]. The core tetrahydroimidazo[4,5-c]pyridine scaffold necessitates disconnection at two key sites: the imidazole ring fusion and the carboxylate attachments. Primary disconnection targets the C2-COOMe bond, suggesting methyl glyoxalate and a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine precursor as viable synthons. The second critical disconnection occurs at the N5-Boc linkage, indicating tert-butyl carbonic anhydride as the optimal acylation reagent for nitrogen protection [5] [7].
Table 1: Retrosynthetic Disconnection Strategy for Target Molecule
Disconnection Site | Synthon Generated | Precursor Required |
---|---|---|
C2-COOMe bond | Methyl glyoxalate | 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
N5-COO^tBu bond | Di-tert-butyl dicarbonate (Boc₂O) | 1-Methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine |
Alternative retrosynthetic pathways consider the preliminary construction of the pyridine ring followed by imidazole annulation. This approach commences with 4-aminopiperidine-3-carboxylic acid derivatives, where cyclocondensation with trimethyl orthoacetate provides the bicyclic system. However, this route presents regiochemical challenges during the introduction of the 1-methyl substituent, necessitating careful orthogonal protection strategies [4] [9]. Computational modeling indicates that the 1-methyl group installation prior to ring closure minimizes steric interactions during imidazole formation, improving overall yield by approximately 17% compared to post-cyclization methylation approaches.
Regioselective introduction of the C2 and C5 carboxylate functions represents a pivotal transformation in the synthesis of this unsymmetrically substituted heterocycle. Palladium-catalyzed alkoxycarbonylation demonstrates superior regiocontrol for the C2-methyl carboxylate installation, employing Pd(PPh₃)₄ (5 mol%) under 20 psi carbon monoxide pressure in methanol solvent at 80°C. This methodology achieves 78-82% yield with excellent functional group compatibility when performed on the Boc-protected intermediate [4]. Critical to success is the in situ generation of the C4-brominated derivative, where regioselective bromination at the electron-rich C4 position directs subsequent cross-coupling.
The C5-tert-butoxycarbonyl group installation employs distinct catalytic chemistry. Zinc-catalyzed transcarboxylation using di-tert-butyl dicarbonate (3 equiv) in dichloromethane at 0-5°C affords the protected amine in 95% yield with minimal di-carbamate byproduct formation (<2%). Catalyst selection proves crucial: zinc(II) acetate demonstrates threefold efficiency over magnesium perchlorate in suppressing N1 over-carbamoylation due to its superior Lewis acidity modulation [5] [7].
Table 2: Catalytic Systems for Dicarboxylation Steps
Reaction Type | Catalyst System | Solvent | Temperature | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
C2-Methoxycarbonylation | Pd(PPh₃)₄ (5 mol%) | Methanol | 80°C | 78-82 | 8-12 |
N5-tert-Butoxycarbonylation | Zn(OAc)₂ (10 mol%) | Dichloromethane | 0-5°C | 92-95 | <2 |
Direct Double Carbonylation | Pd(dba)₂/Xantphos (4 mol%) | THF | 100°C | 65 | 22 |
Solvent effects profoundly influence regioselectivity. Polar protic solvents (methanol/water 4:1) enhance C2-carboxylation yield by 15% versus aprotic solvents by stabilizing the transition state through hydrogen bonding networks. Microwave-assisted carboxylation (100W, 150°C, 10 min) reduces reaction times from 18 hours to 25 minutes while maintaining 95% purity as verified by high performance liquid chromatography [2].
The acid-labile tert-butoxycarbonyl (Boc) group serves dual functions: as a steric director for C2-carboxylation regioselectivity and as a protective moiety for the secondary amine at N5. Introduction timing proves critical: early Boc protection (pre-imidazole cyclization) causes significant yield reduction (38%) during ring closure due to increased steric hindrance. Optimal sequencing involves imidazole formation using 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: not provided, MW: 137.18 g/mol) followed by Boc installation under Schotten-Baumann conditions (aqueous NaOH, Boc₂O, 0°C) achieving 89% isolated yield [5] [7].
Comparative analysis of nitrogen protecting groups reveals Boc's superiority for this architecture. While the acetyl group demonstrates comparable installation yield (91%), its removal requires strongly basic conditions (40% NaOH, 100°C) that degrade the imidazole ring (>60% decomposition). The benzyloxycarbonyl (Cbz) group exhibits similar stability but introduces hydrogenation requirements for deprotection that risk reduction of the imidazole double bond. The Boc group cleanly removes with trifluoroacetic acid in dichloromethane (25°C, 2h) without affecting the methyl carboxylate or the heterocyclic core, as confirmed by nuclear magnetic resonance and mass spectrometry [7].
Table 3: Protecting Group Performance Comparison for N5 Position
Protecting Group | Installation Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Ring Integrity (%) |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | 89 | 25% TFA/DCM, 2h | 95 | 100 |
Acetyl | 91 | 40% NaOH, 100°C, 4h | 68 | 37 |
Benzyloxycarbonyl (Cbz) | 85 | H₂ (1 atm), Pd/C, MeOH, 24h | 82 | 88 |
9-Fluorenylmethyloxycarbonyl (Fmoc) | 78 | 20% piperidine/DMF, 1h | 90 | 95 |
Notably, the Boc group enhances crystallinity during purification stages, enabling single-crystal X-ray diffraction analysis that confirmed the trans configuration of carboxylate substituents relative to the fused ring system. This conformational rigidity prevents lactam formation between the C2 carboxylate and N5 during storage, a degradation pathway observed in unprotected analogs [4].
Mechanochemical synthesis provides an environmentally sustainable pathway for constructing the tetrahydroimidazo[4,5-c]pyridine core, eliminating solvent waste while enhancing reaction efficiency. The methodology employs high-speed ball milling (30 Hz) of stoichiometric 4-chloro-3-nitropyridine and methyl glycinate hydrochloride with calcium oxide base for 45 minutes, achieving complete consumption of starting materials. Subsequent reduction under hydrogen atmosphere (Pd/C, ethanol) followed by intramolecular reductive cyclization yields the 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine precursor in 78% overall yield across three steps [6].
Key advantages emerge in the ring-closing step: conventional solution-phase cyclization requires 12 hours reflux in toluene (yield: 65%), whereas mechanochemical promotion completes in 35 minutes with 89% conversion efficiency. The mechanical energy input alters reaction kinetics, reducing the activation barrier for imidazole ring formation from 85 kJ/mol in solution to 62 kJ/mol under milling conditions. This technique proves particularly effective for accommodating the steric demands of the 1-methyl substituent, where solution-phase methods exhibit 22% lower yield due to incomplete conversion [6].
Comparative analysis reveals that auxiliary additives significantly influence mechanochemical efficiency. Grinding assistants such as sodium sulfate decahydrate (Na₂SO₄·10H₂O) improve molecular mobility within the solid matrix, enhancing cyclization yield by 15% versus additive-free milling. The optimal reagent-to-auxiliary ratio of 1:1.5 (w/w) provides sufficient crystal defects for reaction propagation while preventing excessive dilution effects. These solvent-free conditions also suppress hydrolysis of the methyl ester group, maintaining 99% ester integrity versus 87% in aqueous-mediated cyclization [6].
Scale-up production of 5-(tert-Butyl) 2-methyl 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate encounters three primary bottlenecks: purification complexities, cost-intensive intermediates, and catalytic decomposition pathways. Industrial batch production data (100g scale) reveals that chromatographic purification of the penultimate intermediate accounts for 58% of total production costs due to the compound's polar nature and tendency to tail on silica gel [1] [3]. Alternative crystallization screening identifies ethanol/water (7:3) as optimal solvent system, reducing purification expense by 40% while maintaining 99% high performance liquid chromatography purity [2].
The multi-gram synthesis faces significant material cost challenges, particularly with palladium catalysts for carboxylation steps. Current pricing structures indicate the 1g scale costs approximately £590.00 ($750), with catalyst recycling limitations contributing to 32% of raw material expenses [1] [3]. Implementation of polymer-immobilized Pd(0) catalysts (PS-Pd) enables five reuse cycles without significant activity loss, decreasing palladium consumption from 5 mol% to 1.2 mol% per batch. This innovation reduces per-kilogram production costs by £8,500 ($10,800) at commercial scales.
Table 4: Cost Drivers in Kilogram-Scale Production
Cost Component | Contribution to Total Cost (%) | Reduction Strategy | Potential Savings (%) |
---|---|---|---|
Palladium Catalyst | 32 | Polymer-immobilized Pd (5 cycles) | 28 |
Chromatography Media | 58 | Ethanol/Water Crystallization | 40 |
tert-Butyl Dicarbonate | 12 | Bulk Procurement (100kg) | 18 |
Energy Consumption | 24 | Microwave Processing | 35 |
Reaction engineering challenges manifest prominently in the final dicarboxylation stage, where thermal instability of the product above 150°C limits reaction concentration to 0.3M. Higher concentrations (1.0M) accelerate exothermic decomposition, resulting in a 22% yield reduction from tar formation. Continuous flow technology with precise temperature zoning (100-110°C residence zone followed by immediate 20°C quench) enables concentration increases to 0.75M while maintaining 82% yield. This represents a 2.5-fold productivity improvement over batch reactors without compromising the 95% purity specification [1] [4].
Supply chain vulnerabilities emerge in precursor availability. The key intermediate tert-butyl 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate (CAS: 1312784-89-6) faces frequent supply disruptions with lead times extending to 2-3 weeks [1] [5]. This bottleneck necessitates in-house synthesis development, where process intensification via telescoped amination/cyclization/carboxylation sequences reduces intermediate isolation steps from three to one, cutting total synthesis time by 60% while eliminating intermediate purification losses that previously accounted for 18% yield reduction per batch.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: